molecular formula C22H20FN5O4 B2510057 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide CAS No. 1021066-01-2

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2510057
CAS No.: 1021066-01-2
M. Wt: 437.431
InChI Key: CMMHTIUDHKIBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide is a novel chemical entity designed for research purposes, incorporating the pharmaceutically significant [1,2,4]triazolo[4,3-b]pyridazine scaffold. This heterocyclic system is recognized as a privileged structure in medicinal chemistry and is known to exhibit a wide spectrum of biological activities . The core triazolopyridazine structure is a common feature in compounds investigated for their potential interaction with various kinase targets . The molecular design of this compound features a 4-fluorophenyl substitution on the triazole ring, a modification frequently employed to influence the molecule's electronic properties, metabolic stability, and binding affinity . It is conjugated through an ethoxyethyl linker to a 3,4-dimethoxybenzamide group, which may contribute to additional pharmacophoric interactions. This specific structural combination suggests potential for application in oncology and signal transduction research, particularly in the screening and development of targeted therapeutic agents . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c1-30-17-8-5-15(13-18(17)31-2)22(29)24-11-12-32-20-10-9-19-25-26-21(28(19)27-20)14-3-6-16(23)7-4-14/h3-10,13H,11-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMHTIUDHKIBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels within the cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects.

Biological Activity

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be categorized as a benzamide derivative with a complex structure that includes a triazole moiety and a pyridazine ring. Its chemical formula is C18H18FN5O2C_{18}H_{18}FN_5O_2, indicating the presence of fluorine and multiple functional groups that contribute to its biological activity.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Kinase Activity : Certain benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial for cancer cell proliferation. This inhibition leads to reduced cell viability in various cancer cell lines .
  • Induction of Apoptosis : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells. For example, a related pyrazole derivative showed significant growth inhibitory properties with an IC50 value of 49.85 µM against A549 lung cancer cells .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • COX-II Inhibition : Some derivatives exhibit selectivity towards COX-II inhibition, which is relevant for treating inflammatory diseases. For instance, certain pyrazole-linked compounds have been reported with IC50 values as low as 0.011 µM against COX-II .

Case Studies

Case Study 1: RET Kinase Inhibition
In a study evaluating a series of benzamide derivatives, one compound demonstrated potent RET kinase inhibition with an IC50 value significantly lower than that of standard inhibitors. This suggests that this compound could be developed as a lead compound for further investigation in cancer therapy .

Case Study 2: Cytotoxicity Against Lung Cancer Cells
A related study assessed various derivatives for their cytotoxic effects against A549 cells. The results indicated that modifications to the benzamide structure could enhance anticancer activity. The compound exhibited notable cytotoxicity and induced apoptosis in treated cells .

Comparative Biological Activity Table

Compound NameIC50 (µM)Mechanism of ActionTarget
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]...TBDRET Kinase InhibitionCancer Cells
Pyrazole Derivative 149.85Induction of ApoptosisA549 Lung Cancer Cells
COX-II Selective Inhibitor0.011Anti-inflammatoryCOX-II
Benzamide DerivativeTBDRET Kinase InhibitionVarious Cancer Types

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with a triazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Bacterial Strains
Compound A0.125 - 8Staphylococcus aureus, Escherichia coli
Compound B1 - 8Pseudomonas aeruginosa, Klebsiella pneumoniae

Antifungal Activity

The compound also demonstrates notable antifungal activity. Similar triazole derivatives have been tested against various fungal strains with significant results.

CompoundMIC (µg/mL)Fungal Strains
Compound C0.5Candida albicans
Compound D4Aspergillus flavus

Anticancer Activity

This compound has shown potential as an anticancer agent by inhibiting specific kinases involved in cancer cell proliferation. Research highlights its ability to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and C-Met pathways, which are critical in tumor growth and metastasis.

Mechanism of Action :

  • Kinase Inhibition : The compound inhibits kinases essential for cellular signaling pathways promoting growth and survival.
  • Enzyme Interaction : It binds to active sites of enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

  • Triazole Ring : Enhances antibacterial and antifungal activities.
  • Substituents : The fluorophenyl and methoxyphenyl groups contribute to lipophilicity and overall biological activity.

Case Studies

Several studies have highlighted the promising biological activities of triazole derivatives:

  • Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and evaluated for antimicrobial properties against a panel of pathogens. Results indicated that modifications in the phenyl rings significantly influenced potency.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain derivatives could reduce cell viability by more than 50% at low concentrations.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name & Evidence ID Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound [1,2,4]triazolo[4,3-b]pyridazine - Triazole : 3-(4-fluorophenyl)
- Pyridazine : 6-(ethoxyethyl)-3,4-dimethoxybenzamide
C₂₄H₂₁FN₄O₄ Not provided in evidence Dimethoxy groups enhance hydrophilicity; fluorophenyl may improve target binding
2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide [1,2,4]triazolo[4,3-b]pyridazine - Triazole : 3-(3-methoxyphenyl)
- Pyridazine : 6-(ethoxyethyl)-2-chloro-6-fluorobenzamide
C₂₁H₁₇ClFN₅O₃ 441.8 Chloro and fluoro substituents increase lipophilicity; methoxy group may alter metabolic stability
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide [1,2,4]triazolo[4,3-b]pyridazine - Triazole : 3-(2-chlorophenyl)
- Pyridazine : 6-(ethoxyethyl)-4-fluorobenzamide
C₂₀H₁₅ClFN₄O₂ Not provided Ortho-chlorophenyl steric effects; mono-fluoro substitution reduces polarity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide [1,2,4]triazolo[4,3-b]pyridazine - Triazole : 3-(methyl linker)
- Pyridazine : 6-ethoxy-3,4-difluorobenzamide
C₁₆H₁₄F₂N₄O₂ 333.29 Ethoxy group at pyridazine position 6; difluorobenzamide enhances electron-withdrawing effects
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine - Chromen-2-yl fluorophenyl group
- Sulfonamide substituent
C₂₉H₂₂F₂N₆O₄S 589.1 Distinct pyrazolopyrimidine core; chromenone moiety suggests kinase inhibition potential

Key Observations

Core Structure Variations :

  • The target compound and analogs in share the [1,2,4]triazolo[4,3-b]pyridazine core, while the compound in utilizes a pyrazolo[3,4-d]pyrimidine scaffold, which likely confers distinct target selectivity.
  • Substituent positioning (e.g., 3-methoxyphenyl in vs. 2-chlorophenyl in ) significantly impacts steric and electronic properties.

Substituent Effects :

  • Electron-Withdrawing Groups : Fluorine and chlorine atoms (e.g., in ) enhance metabolic stability but reduce solubility.
  • Hydrophilic Groups : The target compound’s 3,4-dimethoxybenzamide (vs. difluorobenzamide in ) may improve aqueous solubility.

Synthesis Insights: The compound in was synthesized via Suzuki-Miyaura coupling, suggesting possible applicability to the target compound’s derivatives . No synthesis details are provided for the triazolopyridazine-based analogs in .

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